(+-)-Methionine

Description

Structure

2D Structure

3D Structure

Properties

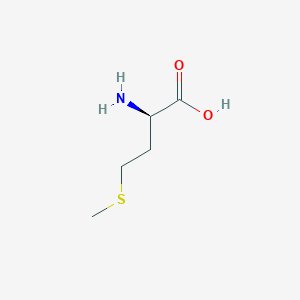

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Homeostasis of D Methionine

De Novo Synthesis Pathways in Microorganisms and Plants

While the de novo synthesis pathways in microorganisms and plants are primarily directed towards the production of L-methionine, the foundational steps for the creation of the methionine molecule are relevant to understanding the origin of its D-enantiomer. The synthesis of methionine is a convergent pathway, drawing components from different metabolic routes. nih.gov In plants and most microorganisms, L-methionine is synthesized de novo, while it is an essential amino acid for mammals. nih.gov

The carbon skeleton of methionine originates from the amino acid aspartate. nih.govwikipedia.org Aspartate is first converted to homoserine through a series of reduction steps. wikipedia.org In plants, the branch point for methionine and threonine biosynthesis occurs at O-phosphohomoserine (OPH), which is derived from homoserine. oup.com This OPH serves as the direct precursor for the carbon backbone of methionine. nih.govoup.com In contrast, in many bacteria and fungi, homoserine itself is the branch point intermediate. oup.com

The sulfur atom in methionine is typically derived from the amino acid cysteine. nih.govstackexchange.com The process of transferring the sulfur atom from cysteine to the carbon backbone derived from aspartate is known as transsulfuration. nih.gov This pathway involves the formation of a thioether intermediate, cystathionine (B15957). nih.gov The initial step is catalyzed by cystathionine γ-synthase, which synthesizes cystathionine from cysteine and O-phosphohomoserine in plants. nih.gov Subsequently, cystathionine β-lyase cleaves cystathionine to produce homocysteine, pyruvate, and ammonia. nih.gov Homocysteine contains the sulfur atom that will become part of the final methionine molecule. nih.gov Alternatively, some microorganisms can directly incorporate hydrogen sulfide (B99878) (H₂S) to form homocysteine. wikipedia.org

The final step in methionine biosynthesis is the transfer of a methyl group to the thiol group of homocysteine. nih.govwikipedia.org This methylation reaction is catalyzed by methionine synthase. nih.gov The methyl group donor is typically N⁵-methyl-tetrahydrofolate (5-CH₃-H₄PteGluₙ), which ultimately derives its one-carbon unit from the β-carbon of serine. nih.govnih.gov In most plants and some microorganisms, this reaction is catalyzed by a cobalamin (vitamin B₁₂)-independent methionine synthase. nih.gov In other organisms, a cobalamin-dependent version of the enzyme carries out this final step in L-methionine synthesis. creative-proteomics.comnih.gov

Enzymatic Biotransformation of D-Methionine

While de novo synthesis pathways primarily produce L-methionine, D-methionine can be enzymatically transformed in various organisms. These transformations are key to its metabolism and integration into cellular processes.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-methionine, to their corresponding α-keto acids. wikipedia.orgfrontiersin.org This enzymatic reaction converts D-methionine into 2-oxo-4-methylthiobutyric acid (α-keto-γ-methylthiobutyrate), ammonia, and hydrogen peroxide. nih.govresearchgate.netnih.gov

DAAO exhibits broad substrate specificity but is strictly stereoselective for D-isomers. frontiersin.org The enzyme is found in a wide range of species, from yeasts to humans, but is absent in plants. wikipedia.orgfrontiersin.org In microorganisms, DAAO allows them to utilize D-amino acids as sources of carbon, nitrogen, and energy. frontiersin.org In mammals, DAAO plays a role in the detoxification of D-amino acids and in the metabolism of endogenous D-amino acids like D-serine in the brain. wikipedia.org

The conversion of D-methionine to its α-keto acid is a critical step in its metabolic utilization, as the resulting 2-oxo-4-methylthiobutyric acid is an achiral intermediate that can then be transaminated to form L-methionine. rsc.org This conversion allows organisms to utilize the D-enantiomer for functions that typically require the L-enantiomer, such as protein synthesis. nih.gov Studies have demonstrated the complete conversion of D-methionine to L-methionine in vitro using a cascade of enzymes initiated by DAAO. nih.govresearchgate.net

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various Substrates

| Substrate | Apparent Kₘ (mM) | Apparent kcat (s⁻¹) | kcat/Kₘ (s⁻¹·M⁻¹) |

| D-Alanine | 28 | 6.5 | 232 |

| D-Methionine | 2.5 | 5.0 | 2000 |

| D-Phenylalanine | 1.8 | 10.0 | 5556 |

| D-Tyrosine | 0.9 | 11.0 | 12222 |

| D-Tryptophan | 1.1 | 8.0 | 7273 |

| D-Cysteine | 0.7 | 1.5 | 2143 |

| Data sourced from studies on recombinant human DAAO. nih.gov |

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.orgresearchgate.net Methionine racemase (EC 5.1.1.2) specifically catalyzes the reversible conversion of L-methionine to D-methionine. wikipedia.orgnih.gov This enzyme belongs to the family of isomerases and typically employs pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the racemization process. wikipedia.orgnih.gov

The existence of methionine racemase provides a direct enzymatic pathway for the formation of D-methionine from the more commonly synthesized L-methionine. This activity has been identified in various microorganisms, including hyperthermophilic archaea. nih.gov For instance, the TK1211 protein from Thermococcus kodakarensis has been shown to exhibit racemase activity towards both leucine (B10760876) and methionine. nih.gov The presence of such enzymes suggests a physiological role for D-methionine in these organisms, potentially in cell wall synthesis, signaling, or as a defense mechanism.

Transport and Cellular Uptake Mechanisms of D-Methionine

The entry of D-methionine into cells is a mediated process involving specific transport systems. These systems exhibit varying degrees of specificity and are crucial for the cellular utilization of this amino acid.

Research has identified several amino acid transport systems responsible for the uptake of D-methionine. In human-derived tumor cells, D-methionine is transported by both system L and the alanine-serine-cysteine (ASC) transport system. nih.gov In the context of intestinal absorption, studies using Caco-2 cells have shown that D-methionine transport is stimulated by a lower extracellular pH and is mediated by the B(0,+) transport system. thepoultrysite.comscispace.com This system is a Na+-dependent transporter that handles neutral and cationic amino acids.

The specificity of these transport systems is a key determinant of the rate and extent of D-methionine uptake by different cell types.

The cellular transport of D-methionine differs from that of its L-enantiomer. While L-methionine is primarily transported by system L, D-methionine utilizes a broader range of transporters, including both system L and the ASC system in certain cells. nih.govresearchgate.net

Studies have demonstrated that L-methionine can act as a potent inhibitor of D-methionine uptake. nih.gov Conversely, D-methionine has little to no inhibitory effect on the transport of L-methionine. nih.gov This suggests a higher affinity of the transport systems for the L-isomer. In some contexts, such as in high-grade tumor cells with high expression of both system L and ASC, the accumulation of D-methionine can be higher than that of L-methionine. researchgate.net In contrast, in low-grade tumor cells where system L is more predominant, L-methionine tends to have higher accumulation. researchgate.net The transport of both enantiomers can be stimulated by a lower pH. thepoultrysite.comscispace.com

| Feature | D-Methionine | L-Methionine |

|---|---|---|

| Primary Transport Systems | System L, ASC, B(0,+) nih.govscispace.comresearchgate.net | System L nih.gov |

| Inhibition of Transport | Inhibited by L-Methionine nih.gov | Not significantly inhibited by D-Methionine nih.gov |

| Effect of Low pH | Transport stimulated thepoultrysite.comscispace.com | Transport stimulated thepoultrysite.comscispace.com |

| Relative Accumulation (High-Grade Tumor Cells) | Higher than L-Methionine researchgate.net | Lower than D-Methionine researchgate.net |

| Relative Accumulation (Low-Grade Tumor Cells) | Lower than L-Methionine researchgate.net | Higher than D-Methionine researchgate.net |

Metabolic Fate and Integration into Cellular Pathways

Once inside the cell, D-methionine undergoes a series of metabolic transformations that allow for its integration into the host's metabolic pathways, primarily through its conversion to the L-enantiomer.

The primary metabolic fate of D-methionine is its conversion to L-methionine. This process occurs via a two-step enzymatic reaction. First, D-amino acid oxidase catalyzes the oxidative deamination of D-methionine to 2-keto-4-methylthiobutanoate (KMB). nih.govthepoultrysite.com Subsequently, KMB undergoes transamination, where an amino group is transferred from another amino acid to KMB, to form L-methionine. thepoultrysite.comnih.gov This conversion is highly efficient, with studies showing that a significant fraction of administered D-methionine is converted to the L-enantiomer in vivo.

Once converted to L-methionine, it enters the general methionine metabolic pool and participates in all the physiological functions of this essential amino acid. These roles include being a fundamental building block for protein synthesis, a precursor for the synthesis of other sulfur-containing compounds like cysteine, and a key player in one-carbon metabolism. nih.govhealthline.com

| Step | Enzyme | Substrate | Product | Cofactors/Byproducts |

|---|---|---|---|---|

| 1. Oxidative Deamination | D-Amino Acid Oxidase | D-Methionine | 2-Keto-4-methylthiobutanoate (KMB) | Ammonia, Hydrogen Peroxide nih.govthepoultrysite.com |

| 2. Transamination | Transaminases | 2-Keto-4-methylthiobutanoate (KMB) | L-Methionine | Amino acid donor thepoultrysite.comnih.gov |

Following its conversion to L-methionine, the molecule plays a central role in one-carbon metabolism. L-methionine is the precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for a vast array of methylation reactions. creative-proteomics.comnih.gov The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase, which utilizes ATP and L-methionine. wikipedia.orggoogle.com

SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and membrane structure. healthline.comcreative-proteomics.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the methionine cycle, or enter the transsulfuration pathway for cysteine synthesis. creative-proteomics.comnih.gov Therefore, by being efficiently converted to L-methionine, D-methionine can indirectly fuel the critical processes of one-carbon metabolism.

Interactions with S-Adenosylmethionine (SAM) Cycle (via conversion to L-Met)

Once converted to L-methionine, the molecule becomes a key substrate for the S-Adenosylmethionine (SAM) cycle, a fundamental metabolic pathway with wide-ranging implications for cellular function. The initial step of this cycle is the activation of L-methionine by the enzyme methionine adenosyltransferase (MAT), which utilizes a molecule of ATP to form S-adenosylmethionine (SAM). SAM is the primary methyl group donor in the body, participating in over 100 different methylation reactions that are critical for the synthesis of various compounds and the epigenetic regulation of gene expression.

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine. Homocysteine stands at a critical metabolic crossroads: it can either be remethylated to regenerate L-methionine, thus completing the SAM cycle, or it can enter the transsulfuration pathway. The remethylation of homocysteine to L-methionine is primarily catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor and utilizes a methyl group from 5-methyltetrahydrofolate.

The availability of L-methionine, and by extension D-methionine that can be converted to it, directly influences the intracellular concentration of SAM. Studies have shown that supplementation with methionine can lead to an increase in SAM levels in various tissues.

Interactive Data Table 1: Effect of Methionine Supplementation on SAM and SAH Levels

| Tissue | Methionine Dose | Change in SAM Levels | Change in SAH Levels |

| Brain Stem | 400 mg/kg | 26% increase | No significant change |

| Liver | Low dose | Modest decrease | Modest decrease |

| Oocytes (Rainbow Trout) | 2% diet for 6 months | Increase | Increase |

| Serum (Human) | 1500 mg L-methionine daily | Significant increase | - |

This table is interactive. You can sort the columns by clicking on the headers.

Relationship with Cysteine and Glutathione (B108866) Synthesis (via conversion to L-Met)

The homocysteine generated from the SAM cycle can be directed towards the transsulfuration pathway, leading to the synthesis of cysteine and subsequently glutathione. This pathway represents a critical link between methionine metabolism and cellular antioxidant defense. The first and rate-limiting step of the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia.

Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Glutathione plays a pivotal role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis of glutathione from its constituent amino acids—cysteine, glutamate, and glycine—is a two-step enzymatic process.

Therefore, the metabolic fate of D-methionine, through its conversion to L-methionine and entry into the SAM cycle, is intricately linked to the cell's capacity to produce cysteine and maintain adequate levels of glutathione. Dietary intake of methionine has been shown to directly impact glutathione levels. For instance, studies in rats have demonstrated that increasing dietary methionine can lead to a significant increase in hepatic glutathione concentrations.

Interactive Data Table 2: Impact of Dietary Methionine on Glutathione Levels

| Species | Dietary Condition | Tissue | Change in Glutathione (GSH) Levels |

| Rat | Methionine and Cysteine (0.5 or 1.0 mmol/L) | Hepatocytes | Twofold increase |

| Rat | Methionine Restriction | Blood | 81-164% increase |

| Rat | Methionine Restriction | Liver | Decreased to 40% of controls |

This table is interactive. You can sort the columns by clicking on the headers.

Regulation of D-Methionine Metabolism and Homeostasis

The metabolic pathways involving D-methionine are tightly regulated to ensure cellular homeostasis and respond to changing nutritional and physiological conditions. This regulation occurs at multiple levels, including feedback inhibition of enzymes and the transcriptional control of genes involved in methionine metabolism.

Feedback Inhibition and Gene Regulation (in organisms capable of D-Met synthesis/conversion)

A key regulatory point in the connected transsulfuration pathway is the allosteric activation of cystathionine β-synthase (CBS) by S-adenosylmethionine (SAM). pnas.orgnih.govresearchgate.netresearchgate.netpnas.org When SAM levels are high, indicating an abundance of methionine, CBS is activated, directing homocysteine towards cysteine and glutathione synthesis. pnas.orgnih.govresearchgate.netresearchgate.netpnas.org Conversely, when SAM levels are low, CBS activity is reduced, conserving homocysteine for remethylation back to methionine. This mechanism ensures that the metabolic fate of homocysteine is coupled to the cell's methylation status.

Gene expression related to methionine metabolism is also tightly regulated. In microorganisms like Streptococcus pneumoniae, the absence of methionine in the growth medium leads to the upregulation of genes involved in methionine synthesis and transport. microbiologyresearch.orgmicrobiologyresearch.orgrug.nl A transcriptional regulator, CmhR, has been identified as a key activator of these genes in response to low methionine levels. microbiologyresearch.orgmicrobiologyresearch.orgrug.nl This demonstrates a sophisticated genetic switch that allows the organism to adapt to fluctuations in methionine availability.

Dietary Influences on D-Methionine Metabolism

Varying dietary methionine levels can significantly alter the plasma concentrations of methionine and its metabolites. Supplementation with methionine generally leads to increased plasma methionine levels. However, the impact on homocysteine, a metabolite with potential health implications, can be complex and depends on the dose and the individual's metabolic capacity.

Furthermore, dietary methionine levels can influence gene expression related to its own metabolism and other interconnected pathways. news-medical.net For instance, both methionine deficiency and supplementation have been shown to affect the expression of genes involved in lipid metabolism in liver cells. news-medical.net In broiler chickens, supplementation with D-methionine versus L-methionine resulted in differential expression of genes related to immune response, and metabolic and intestinal function, particularly under conditions of heat stress. nih.gov

Interactive Data Table 3: Relative Bioavailability of D-Methionine to L-Methionine in Pigs

| Response Criteria | Relative Bioavailability (%) | 95% Confidence Interval |

| Urinary N output | 87.6 | - |

| N retention (% of intake) | 89.6 | - |

| Nitrogen Retention | 101 | 57%–146% |

| ADG (Average Daily Gain) | 99.6 | 65%–134% |

This table is interactive. You can sort the columns by clicking on the headers.

Physiological and Pathophysiological Roles of D Methionine

Role in Oxidative Stress and Antioxidant Mechanisms

D-Methionine is integral to the cellular defense against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Its antioxidant effects are exerted through both direct and indirect mechanisms.

Direct and Indirect Antioxidant Properties

D-Methionine demonstrates direct antioxidant properties by acting as a scavenger of reactive oxygen species (ROS). The sulfur atom in the methionine molecule can be readily oxidized by various ROS, such as hydrogen peroxide and hydroxyl radicals, to form methionine sulfoxide (B87167). This process neutralizes the damaging potential of these reactive species nih.govopenaccesspub.orgresearchgate.netresearchgate.net. This ability to be oxidized allows methionine residues within proteins to act as a defense mechanism, protecting critical cellular components from oxidative damage researchgate.net. The resulting methionine sulfoxide can then be reduced back to methionine by the enzyme methionine sulfoxide reductase, allowing it to function as a catalytic antioxidant researchgate.netnih.gov. Furthermore, D-methionine has been noted for its metal-chelating properties, binding to transition metals like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals nbinno.com.

Indirectly, D-methionine contributes to the antioxidant capacity of the cell by serving as a precursor for the synthesis of other crucial antioxidant molecules. Through the transsulfuration pathway, methionine is converted to cysteine, a key component in the synthesis of glutathione (B108866) (GSH), which is often referred to as the body's master antioxidant openaccesspub.orgnbinno.comhealthline.com. Cysteine derived from methionine is also a precursor for taurine and hydrogen sulfide (B99878), both of which possess antioxidant functions openaccesspub.org.

| Antioxidant Property | Mechanism of Action | References |

| Direct | Scavenging of reactive oxygen species (e.g., hydrogen peroxide, hydroxyl radicals) through the oxidation of its sulfur atom to methionine sulfoxide. | nih.govopenaccesspub.orgresearchgate.netresearchgate.net |

| Metal-chelation of transition metals (e.g., iron, copper) to prevent the formation of hydroxyl radicals. | nbinno.com | |

| Indirect | Serves as a precursor for the synthesis of cysteine, which is a rate-limiting component for the production of the major endogenous antioxidant, glutathione (GSH). | openaccesspub.orgnbinno.comhealthline.com |

| Precursor for other antioxidant molecules such as taurine and hydrogen sulfide. | openaccesspub.org |

Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GPx)

D-Methionine has been shown to influence the activity and expression of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes are the first line of defense against ROS mdpi.com. Studies have demonstrated that L-methionine intake can activate the nuclear factor erythroid 2-related factor 2–antioxidant responsive element (Nrf2-ARE) pathway researchgate.netnih.gov. This activation leads to the upregulation of ARE-driven antioxidant enzymes such as SOD, CAT, and GPx nih.gov.

Research in growing rats has shown that oral administration of L-methionine for 14 days resulted in uniformly stimulated hepatic enzyme activities of CAT, SOD, and GPx nih.gov. Similarly, another study reported that methionine increases the activity and expression of SOD, GPx, and CAT by activating the Nrf2 pathway, thereby reducing oxidative damage researchgate.net. The dysregulation of these antioxidant enzymes has been observed in various pathological conditions, such as obesity, where the activities of GPx and SOD were reported to be altered nih.gov.

| Enzyme | Function | Effect of Methionine | Pathway |

| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and oxygen. mdpi.com | Increased activity and expression. researchgate.netnih.gov | Nrf2-ARE researchgate.netnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. mdpi.com | Increased activity and expression. researchgate.netnih.gov | Nrf2-ARE researchgate.netnih.gov |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid peroxides to water and alcohol, respectively, using glutathione as a cofactor. openaccesspub.orgmdpi.com | Increased activity and expression. researchgate.netnih.gov | Nrf2-ARE researchgate.netnih.gov |

Relationship with Glutathione Levels

D-Methionine is intricately linked to the maintenance of cellular glutathione (GSH) levels. As a precursor to cysteine, methionine provides a critical substrate for the synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine openaccesspub.orgnih.govhealthline.com. The synthesis of GSH from cysteine occurs in two ATP-dependent steps catalyzed by glutamate cysteine ligase and GSH synthase openaccesspub.org.

Studies have shown that supplementation with methionine and cysteine can lead to increased intracellular GSH levels. For instance, hepatocytes cultured with higher concentrations of L-methionine and L-cysteine exhibited a twofold increase in intracellular GSH nih.gov. Conversely, methionine restriction has been shown to lead to adaptive changes in methionine and GSH metabolism, resulting in increased blood GSH levels in rats psu.edu. The administration of S-adenosyl-L-methionine (SAMe), a direct metabolite of methionine, has also been found to significantly increase hepatic glutathione levels in patients with liver disease nih.gov.

| Condition | Effect on Glutathione (GSH) Levels | Study Model/Subject | Reference |

| Methionine and Cysteine Supplementation | Increased intracellular GSH. | Rat hepatocytes in culture. | nih.gov |

| Methionine Restriction | Increased blood GSH. | F344 rats. | psu.edu |

| S-adenosyl-L-methionine (SAMe) Administration | Increased hepatic GSH. | Patients with alcoholic and non-alcoholic liver disease. | nih.gov |

Impact on Reactive Oxygen Species (ROS) Levels

D-Methionine plays a significant role in modulating the levels of reactive oxygen species (ROS) within cells. Through its direct scavenging activity and its contribution to the synthesis of glutathione and the enhancement of antioxidant enzyme activity, methionine helps to reduce the accumulation of ROS nih.govnih.govnih.gov. Excessive methionine, however, has been associated with increased oxidative stress in some contexts nih.gov.

Conversely, methionine restriction has been shown to decrease mitochondrial ROS production and oxidative damage nih.gov. It is known that methionine can promote the production of ROS, and therefore, a reduction in methionine intake is hypothesized to lower ROS levels and inflammatory responses oncotarget.com. In a study on growing rats, the intake of L-methionine led to a reduction in hepatic content of ROS nih.gov. This highlights the complex, dose-dependent relationship between methionine availability and cellular ROS status.

Influence on the Pentose Phosphate (B84403) Pathway

Recent evidence suggests that some of the antioxidant effects of methionine are indirectly mediated through its influence on the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that generates nicotinamide adenine dinucleotide phosphate (NADPH), a key reducing equivalent required for antioxidant defense systems, including the regeneration of glutathione from its oxidized form (GSSG) and the reduction of methionine sulfoxide back to methionine nih.govopenaccesspub.orgnih.gov.

Studies in Saccharomyces cerevisiae have shown that methionine supplementation leads to an increase in the concentrations of PPP metabolites and an increased expression of 6-phosphogluconate dehydrogenase, an NADPH-producing enzyme in the PPP researchgate.netnih.govbohrium.com. This enhanced flux through the oxidative PPP in the presence of methionine contributes to increased oxidant tolerance. This effect was abolished when the rate-limiting enzyme of the PPP was deleted, confirming the pathway's involvement in methionine-mediated stress resistance nih.govbohrium.com.

Modulation of Inflammatory Responses

D-Methionine and its metabolites have been shown to modulate inflammatory responses. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Methionine can exert anti-inflammatory effects by influencing the production of inflammatory mediators.

In a study using RAW 264.7 macrophages, methionine was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response. It achieved this by diminishing the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and decreasing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β) nih.govacs.org. This anti-inflammatory effect was linked to an increase in intracellular S-adenosylmethionine (SAM), a key methyl donor, and subsequent alterations in DNA methylation nih.govacs.orgacs.org.

Furthermore, L-methionine treatment in LPS-induced microglial cells effectively inhibited the synthesis of pro-inflammatory M1 cytokines (IL-1β, TNF-α, and NOS2) while promoting the production of anti-inflammatory M2 cytokines (IL-4, IL-10, and Arg1) mdpi.com. This suggests that methionine can shift microglial polarization towards an anti-inflammatory phenotype. However, it is also noted that altering the dietary methionine to cysteine ratio did not necessarily attenuate the inflammatory response to an LPS injection in Wistar rats, indicating the complexity of its role in inflammation nih.gov.

| Inflammatory Mediator | Effect of Methionine | Cell/Animal Model | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | RAW 264.7 macrophages | nih.govacs.org |

| Interleukin-6 (IL-6) | Decreased production | RAW 264.7 macrophages | nih.govacs.org |

| Interferon-beta (IFN-β) | Decreased production | RAW 264.7 macrophages | nih.govacs.org |

| Interleukin-1beta (IL-1β) | Decreased production | BV2 microglial cells | mdpi.com |

| Nitric Oxide Synthase 2 (NOS2) | Decreased production | BV2 microglial cells | mdpi.com |

| Interleukin-4 (IL-4) | Increased production | BV2 microglial cells | mdpi.com |

| Interleukin-10 (IL-10) | Increased production | BV2 microglial cells | mdpi.com |

| Arginase 1 (Arg1) | Increased production | BV2 microglial cells | mdpi.com |

Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Scientific literature focusing specifically on the impact of D-Methionine on individual pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is limited. However, available research points towards a general anti-inflammatory potential. For instance, studies have noted that D-Methionine can reduce intestinal inflammation in models of cisplatin-induced mucositis researchgate.net. This suggests an ability to modulate inflammatory responses, though the precise effects on specific cytokines like TNF-α, IL-6, and IL-1β remain an area for further investigation. In contrast, research on general methionine (a mix of D- and L-isomers) has shown varied results, with some studies reporting a decrease in pro-inflammatory mediators and others an increase, depending on the context and dosage nih.govnih.govresearchgate.net.

Impact on Anti-inflammatory Cytokines (e.g., IL-10)

There is a notable lack of research specifically detailing the effects of D-Methionine on anti-inflammatory cytokines such as Interleukin-10 (IL-10). While studies involving L-Methionine have demonstrated an ability to up-regulate IL-10, thereby contributing to an anti-inflammatory effect, equivalent data for the D-enantiomer is not extensively documented in existing literature nih.govmdpi.comnih.gov.

Regulation of Signaling Pathways (e.g., NF-κB, MAPK, NLRP3, Nrf2)

The direct regulatory effects of D-Methionine on key inflammatory and antioxidant signaling pathways are not yet fully elucidated. Much of the current understanding is derived from studies on L-Methionine or related molecules.

NF-κB and MAPK Pathways : Research on the dipeptide Methionyl-methionine (Met-Met) has shown that it can suppress inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways researchgate.netnih.gov. Studies on general methionine have also indicated it can modulate NF-κB signaling to reduce inflammation nih.govscielo.brscielo.br. However, direct evidence confirming that D-Methionine independently regulates these pathways is sparse.

Nrf2 Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of endogenous antioxidant responses. Studies have shown that L-Methionine availability is crucial for activating the Nrf2-ARE pathway, which helps to reduce oxidative stress researchgate.netnih.gov. Whether D-Methionine shares this ability to activate Nrf2 signaling is not clearly established.

NLRP3 Pathway : The NLRP3 inflammasome is a key component of the innate immune system. Some research suggests that general methionine supplementation may inhibit the NLRP3 pathway in certain inflammatory conditions, although this has not been specifically demonstrated for D-Methionine researchgate.net.

Neurobiological Implications of D-Methionine

| Finding | Description | Source |

|---|---|---|

| Brain Transport | D-Methionine is transported into the brain via the L and Asc transporter systems. | nih.gov |

| Concentration | Can concentrate in the brain to significantly higher levels than L-Methionine, suggesting a lack of an endogenous metabolic system. | nih.gov |

| Metabolism | D-amino acid oxidase (DAO), an enzyme present in the brain, is capable of metabolizing D-Methionine through oxidative deamination. | cambridge.orgfrontiersin.org |

| DAO Substrate | D-Methionine is a known substrate for DAO, which degrades various D-amino acids. | cambridge.org |

Modulation of Neurotransmitter Systems (e.g., Dopaminergic Synaptic Signaling)

Direct evidence showing that D-Methionine modulates neurotransmitter systems, such as dopaminergic synaptic signaling, is scarce. The established link between methionine and neurotransmission is primarily through the metabolic cycle of L-Methionine creative-proteomics.com. This cycle produces S-adenosylmethionine (SAM), the principal methyl donor for numerous biological reactions, including the synthesis and metabolism of catecholamine neurotransmitters like dopamine creative-proteomics.commdpi.com. Gene enrichment analyses have connected the concentration of general methionine in the midbrain with the dopaminergic synaptic signaling pathway frontiersin.org. However, these findings are associated with the broader methionine cycle, which is centered on L-Methionine, and a direct role for D-Methionine in this process has not been identified.

Role in Neurological Disorders (e.g., Alzheimer's Disease)

The roles of L-Methionine and D-Methionine in the context of neurological disorders appear to be distinctly different. A significant body of research implicates high dietary intake of L-Methionine as a potential risk factor for Alzheimer's-like neurodegeneration. Studies have shown that diets enriched with L-methionine can lead to increased amyloid-β (Aβ) plaque formation, elevated tau phosphorylation, and cognitive impairment in animal models frontiersin.orgtemple.edunih.govresearchgate.net.

In sharp contrast, D-Methionine is generally considered to be biologically inert within the central nervous system and is reported to have no known direct activity in the brain related to such disorders nih.gov. While it has demonstrated protective effects against the toxicity of various drugs, a role in the pathology of Alzheimer's disease has not been established nih.gov. This highlights a critical difference between the two enantiomers, where the L-form is studied for its potential contribution to pathology, while the D-form is largely considered inactive in this context.

| Enantiomer | Observed Role in Alzheimer's Disease Models | Source |

|---|---|---|

| L-Methionine | High dietary intake is associated with increased amyloid-β plaques, tau phosphorylation, and cognitive deficits. Considered a potential risk factor. | frontiersin.orgtemple.edunih.govresearchgate.net |

| D-Methionine | No known direct activity in the brain related to Alzheimer's pathology. Generally considered biologically inert in this context. | nih.gov |

Impact on Amyloid-β and Tau Pathology

Current scientific literature derived from extensive searches does not provide specific data on the direct impact of D-Methionine on Amyloid-β and Tau pathology, which are hallmark indicators of Alzheimer's disease. Studies in this area have predominantly focused on L-methionine or methionine restriction. For instance, high-methionine diets have been associated with increased Amyloid-β formation in animal models, and methionine deprivation has been shown to reduce levels of Aβ and phosphorylated Tau frontiersin.orgfrontiersin.orgtemple.edu. However, these findings are not specific to the D-isomer and its direct interaction with these specific pathologies remains to be elucidated.

Influence on Cognitive Function

The direct influence of D-Methionine on cognitive function is not well-documented in existing research. While studies on general methionine metabolism show a complex relationship with cognition—where high intake of L-methionine may increase the risk of memory loss and methionine restriction appears beneficial—specific investigations into the cognitive effects of D-Methionine are lacking nih.govalzheimersnewstoday.commdpi.com. The distinct metabolic fate of D-Methionine, much of which is excreted unmetabolized in humans, suggests its cognitive impact may differ significantly from that of L-Methionine, warranting further targeted research nih.gov.

Mitochondrial Biogenesis and Redox Status

While L-Methionine and methionine restriction have known effects on mitochondrial function and cellular redox status, specific research detailing the role of D-Methionine in mitochondrial biogenesis and neuronal redox balance is not available in the current body of scientific literature nih.govnih.gov. The neuroprotective effects of L-Methionine have been linked to its role in the synthesis of glutathione (GSH), a critical antioxidant, which helps to decrease the accumulation of reactive oxygen species (ROS) and preserve mitochondrial functionality nih.gov. Whether D-Methionine contributes to these pathways in the central nervous system requires further investigation.

Neuroprotective Mechanisms

D-Methionine is understood to be transported into the brain, where it can reach significantly higher concentrations than L-Methionine, suggesting a lack of an endogenous metabolic system for the D-isomer in the brain nih.gov. Its protective mechanisms in the central nervous system are thought to be linked to preventing drug-induced cell death nih.gov. However, detailed molecular mechanisms specific to D-Methionine's neuroprotective actions, independent of its well-documented otoprotective effects, are not yet fully characterized.

Impact on Auditory System and Otoprotection

D-Methionine has been extensively studied for its protective effects on the auditory system, demonstrating significant efficacy in preventing damage caused by various ototoxic agents and noise.

Protection Against Ototoxic Insults (e.g., Cisplatin (B142131), Aminoglycosides, Noise)

D-Methionine has shown robust protective capabilities against hearing loss induced by several common ototoxic insults.

Cisplatin: Cisplatin, a widely used chemotherapy agent, is known for its high ototoxicity nih.gov. Preclinical studies in rats demonstrated that D-Methionine provides excellent, dose-dependent protection against cisplatin-induced hearing loss and outer hair cell damage nih.gov. This protective effect has also been observed in human trials. An exploratory Phase 2 clinical trial found that oral D-Methionine significantly reduced cisplatin-induced hearing threshold shifts in cancer patients compared to a placebo group tandfonline.combeaumont.org.

Aminoglycosides: D-Methionine confers significant protection against hearing loss induced by aminoglycoside antibiotics such as amikacin and kanamycin siu.edunih.govnih.gov. Studies have documented its ability to reduce auditory threshold shifts and preserve cochlear hair cells in animal models exposed to these antibiotics siu.eduresearchgate.net.

Noise: Both preclinical and clinical studies have investigated D-Methionine's efficacy in preventing noise-induced hearing loss (NIHL). In animal models, D-Methionine administration before and/or after noise exposure provides excellent protection against both steady-state and impulse noise nih.govresearchgate.netresearchgate.net. It has been shown to significantly reduce permanent threshold shifts and outer hair cell loss researchgate.net. This has led to its investigation in Phase 3 clinical trials aimed at developing a pharmacological agent to prevent NIHL in humans, such as military personnel during weapons training veeva.com.

| Ototoxic Insult | Model | Key Findings | Reference |

|---|---|---|---|

| Cisplatin | Human (Phase 2 Trial) | Oral D-Met treated group showed no significant hearing threshold shifts, unlike the placebo group which showed significant shifts at 10, 11.2, and 12.5 kHz. | tandfonline.com |

| Cisplatin | Rat | D-Met provided complete otoprotection at 300 mg/kg dosing as measured by ABR and SEM, and also reduced weight loss and mortality. | nih.gov |

| Aminoglycosides (Amikacin) | Animal Model | Demonstrated oral D-Met protection against amikacin-induced ototoxicity. | nih.gov |

| Aminoglycosides (Kanamycin, Gentamicin, etc.) | Chinchilla / Guinea Pig | Showed significant bi-phasic, dose-dependent protection from various aminoglycosides. | siu.edu |

| Noise (Steady State & Impulse) | Animal Models (Chinchilla) | Preloading with D-Met significantly reduced ABR threshold shifts. Rescue administration up to 7 hours post-noise also reduced hearing loss. | nih.govresearchgate.net |

| Noise | Human (Phase 3 Trial Design) | Investigated to determine efficacy in preventing NIHL and tinnitus in military personnel during weapons training. | veeva.com |

Mechanisms of Otoprotection

The protective effects of D-Methionine in the auditory system are attributed to several key mechanisms, primarily revolving around its antioxidant properties.

Direct and Indirect Antioxidant Action: Ototoxicity from cisplatin, aminoglycosides, and noise is strongly linked to the generation of ROS, leading to oxidative stress and cellular damage in the cochlea nih.govresearchgate.net. D-Methionine functions as both a direct and indirect antioxidant nih.govresearchgate.net. It can act as a direct free radical scavenger through the reversible oxidation of its sulfur component researchgate.net.

Protection of Endogenous Antioxidant Enzymes: D-Methionine helps preserve the cochlea's own antioxidant defense system. Cisplatin administration has been shown to significantly reduce the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR), while increasing markers of lipid peroxidation like malondialdehyde (MDA) nih.govnih.gov. Pre-treatment with D-Methionine protects against these changes, maintaining the activity of these enzymes and preventing oxidative damage nih.govnih.gov. Studies suggest this protection of endogenous antioxidant levels is a primary mechanism of its otoprotective action nih.gov.

Modulation of Glutathione Pathway: While D-Methionine can influence the glutathione pathway, its primary protective mechanism is likely its direct antioxidant activity, especially in humans where a large portion is not converted to L-cysteine to fuel glutathione synthesis nih.govresearchgate.net. However, in animal studies, increased activity of glutathione pathway enzymes has been observed with D-Methionine administration, suggesting it may serve as a compensatory or secondary protective mechanism, particularly at higher doses siu.edu.

Complex Formation: In the context of cisplatin-induced ototoxicity, one proposed mechanism is the formation of inactive D-methionine-cisplatin complexes, which reduces the amount of free cisplatin available to cause damage in the cochlea researchgate.net.

| Mechanism | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Direct Antioxidant / Free Radical Scavenger | Acts directly to neutralize reactive oxygen species (ROS) through its sulfhydryl group. | Mitigates oxidative stress generated by noise, cisplatin, and aminoglycosides. | nih.govresearchgate.net |

| Protection of Endogenous Antioxidants | Prevents the depletion of cochlear antioxidant enzymes like SOD, CAT, and GR caused by ototoxic agents. | Rats pretreated with D-Met before cisplatin showed protected levels of SOD, CAT, and GR and reduced lipid peroxidation. | nih.govnih.gov |

| S-Glutathionylation Enhancement | Identified as a potential mechanism for protection. | Dose-dependent studies showed enhancement of Grx2. | siu.edu |

| Formation of Inactive Complexes | Forms complexes with cisplatin, reducing its free concentration and subsequent toxicity. | Proposed as a mechanism to decrease cisplatin availability in the cochlea. | researchgate.net |

Antioxidant Effects in Cochlea

A primary mechanism of D-methionine's otoprotective action is its role as a potent antioxidant. researchgate.netnih.gov Ototoxic insults like cisplatin and noise exposure lead to the overproduction of reactive oxygen species (ROS) in the cochlea, causing significant oxidative stress and cellular damage. researchgate.net D-methionine counteracts this in several ways. It can act as a direct free radical scavenger. researchgate.net Furthermore, it helps to preserve the cochlea's endogenous antioxidant defense system.

Research has shown that cisplatin administration significantly reduces the levels of key antioxidant enzymes in the cochlea, such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). researchgate.netnih.gov Pretreatment with D-methionine has been found to protect against these cisplatin-induced decreases, thereby maintaining the cochlea's ability to neutralize harmful ROS. researchgate.netnih.gov Studies have also demonstrated that D-methionine can increase levels of reduced glutathione (GSH), a critical intracellular antioxidant, in the cochlea. researchgate.netplos.org By preserving and bolstering these antioxidant defenses, D-methionine mitigates oxidative damage to cochlear tissues. researchgate.netresearchgate.net

Prevention of Hair Cell Loss

The sensory hair cells of the cochlea, particularly the outer hair cells (OHCs), are highly vulnerable to ototoxic damage. D-methionine has demonstrated a significant ability to protect these critical cells from destruction. nih.govnih.gov Studies using animal models have consistently shown that administration of D-methionine, either before or after exposure to cisplatin or damaging noise, can significantly reduce the loss of OHCs. nih.govresearchgate.netnih.gov This protective effect is a crucial component of its ability to prevent permanent hearing loss. The preservation of hair cell structure is a key outcome measure in studies confirming D-methionine's otoprotective efficacy. nih.gov

Protection of Stria Vascularis

The stria vascularis, a vital component of the cochlear lateral wall, is responsible for maintaining the ionic composition of the endolymph, which is essential for normal hair cell function. Cisplatin-induced ototoxicity is known to cause significant damage to this structure, including edema (swelling) and damage to marginal cells. nih.gov

Research has specifically investigated D-methionine's effects on the stria vascularis and found it to be protective. nih.gov In animal models, D-methionine administration prior to cisplatin treatment was shown to provide complete protection against the bulging and compression of marginal cells and partial protection against strial edema. nih.gov It also helped to preserve the cytoplasmic organelles within the marginal cells. nih.gov By safeguarding the integrity and function of the stria vascularis, D-methionine helps to maintain the essential electrochemical environment of the cochlea, further contributing to its otoprotective effects. nih.govnih.gov

Role of Connexins

Connexins are proteins that form gap junctions, which are essential for intercellular communication and maintaining homeostasis within the cochlea. Noise exposure has been shown to reduce the expression of key connexins, such as Connexin 26 and Connexin 30. Research indicates that D-methionine can attenuate this effect. researchgate.net Studies in mice have shown that D-methionine, administered either before or after noise exposure, could rescue noise-induced hearing loss by, among other mechanisms, maintaining the expression levels of Connexin 26 and 30. researchgate.net This suggests that preserving gap junction function is another pathway through which D-methionine exerts its otoprotective effects.

Dose-Response and Timing Studies in Otoprotection

The effectiveness of D-methionine as an otoprotective agent is dependent on both the dose administered and the timing of its administration relative to the ototoxic insult.

Dose-Response: Studies have demonstrated a clear dose-response relationship for D-methionine's protective effects against cisplatin-induced ototoxicity. In rat models, D-methionine provided excellent otoprotection at various doses, with complete protection against hearing threshold shifts and outer hair cell loss observed at a dose of 300 mg/kg. nih.gov Interestingly, research on noise-induced hearing loss has shown a biphasic dose-response, where optimal protection was observed at a specific dose (50 mg/kg/dose), with less protection at both lower and higher doses. siu.edu

Timing of Administration: The timing of D-methionine administration is a critical factor in its efficacy.

Pre-treatment (Prophylaxis): Administering D-methionine before an ototoxic insult has been shown to be highly effective. nih.govnih.gov Studies on "preloading" have found that starting D-methionine administration 2.5 to 3.5 days before steady-state noise exposure provides significant protection. nih.govnih.gov

Post-treatment (Rescue): D-methionine has also shown remarkable efficacy when given after the ototoxic event. researchgate.netnih.gov In animal models of noise-induced hearing loss, administration of D-methionine as late as 24 to 36 hours after the noise exposure has ceased can still provide significant or complete rescue from permanent hearing damage. siu.eduyoutube.com Studies have specifically shown that initiating D-methionine treatment 1, 3, 5, or even 7 hours post-noise exposure significantly reduces long-term hearing threshold shifts and outer hair cell loss. researchgate.netnih.gov

D-Methionine in Protein Synthesis and Related Processes

Unlike its L-isomer, D-methionine is not directly incorporated into proteins. nih.gov For D-methionine to be utilized in protein synthesis, it must first be converted into L-methionine. yaonutrition.comchemunique.co.za This biotransformation is a crucial step that allows the D-form of the amino acid to enter the body's metabolic pool for protein construction.

The conversion process is primarily enzymatic. nih.govyaonutrition.com The enzyme D-amino acid oxidase (DAAO), which is found in tissues such as the liver and kidney, catalyzes the initial step, converting D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMB). yaonutrition.comresearchgate.net Subsequently, another enzyme, a transaminase, transfers an amino group to KMB, resulting in the formation of L-methionine. yaonutrition.com Once converted, this L-methionine is indistinguishable from dietary L-methionine and can be used for all its physiological functions, including protein synthesis.

Initiation of mRNA Translation (via L-Met conversion)

Protein synthesis is a fundamental cellular process that is almost universally initiated with the amino acid methionine. tandfonline.comnih.gov The start codon on a messenger RNA (mRNA) molecule, typically AUG, signals to the ribosome to begin translation. quora.com This start codon is recognized by a special initiator tRNA (tRNAi) that carries methionine (or a modified form, N-formylmethionine, in bacteria). tandfonline.comstackexchange.com

Therefore, the L-methionine that is produced from the conversion of D-methionine can be used to charge these initiator tRNA molecules. nih.gov By being converted into the L-form, D-methionine serves as a precursor that can supply the essential initiating amino acid required to start the synthesis of virtually all proteins in the body. yaonutrition.comchemunique.co.za This role is fundamental, as the binding of the methionyl-tRNAi to the start codon is a required step for the assembly of the translation initiation complex and the subsequent elongation of the polypeptide chain. nih.gov

Regulation of Gene Expression Related to Protein Synthesis

D-Methionine, an isomer of the essential amino acid L-Methionine, plays a significant role in the intricate processes of protein synthesis, extending to the regulation of gene expression. As a precursor to L-Methionine, it serves as a crucial building block for proteins. researchgate.netwikipedia.org The primary role of methionine is to initiate the translation of messenger RNA (mRNA) by binding methionyl-tRNA to the 40S ribosome, which then combines with the 60S ribosomal subunit to form the 80S ribosome, the cellular machinery for protein production. researchgate.net

Beyond this fundamental role, nutrient-gene interactions allow methionine to directly regulate the expression of genes associated with protein synthesis. researchgate.net Studies have shown that supplementation with D-Methionine can influence the expression of specific genes. For instance, in bovine mammary epithelial cells, D-Methionine treatment was found to increase the relative gene expression of S6 kinase beta-1 (S6K1) and the eukaryotic translation initiation factor EIF4A2, both of which are critical for initiating protein synthesis. koreascience.krresearchgate.net Furthermore, research on the transcriptomic response of Streptococcus pneumoniae to methionine revealed elevated expression of numerous genes involved in methionine synthesis and transport, highlighting the amino acid's ability to modulate genetic machinery to maintain homeostasis. microbiologyresearch.org Conversely, dietary methionine restriction has been shown to alter the expression of many genes that are transcriptionally regulated by the integrated stress response (ISR), a mechanism that helps cells manage environmental stress, including nutrient insufficiency. nih.govnih.gov

Effects on Mammalian Target of Rapamycin (mTOR) Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and protein synthesis in response to nutrient availability. nih.govmit.edu Methionine is a key nutrient signal that can activate the mTOR complex 1 (mTORC1), a primary component of this pathway. nih.govnih.gov The activation of mTORC1 promotes protein synthesis by phosphorylating its downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

Research has elucidated several mechanisms through which methionine exerts its influence:

SAM as a Sensor: Methionine is converted into S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. mit.educaringsunshine.com SAM levels are sensed by a protein called SAMTOR, which, in the absence of SAM, binds to and inhibits the mTORC1 pathway. When SAM levels are sufficient, it binds to SAMTOR, preventing this inhibition and thereby activating mTORC1. mit.edunih.gov

Phosphatase 2A (PP2A) Methylation: In the presence of high intracellular SAM levels, the catalytic subunit of the protein phosphatase PP2A becomes methylated. This activation of PP2A can lead to the activation of mTORC1 and a subsequent suppression of autophagy, a cellular recycling process. nih.gov

Upstream Signaling: Studies in bovine mammary epithelial cells have demonstrated that D-Methionine supplementation stimulates pathways like glycolysis and pyruvate metabolism. The activation of these energy-producing pathways can inhibit AMP-activated protein kinase (AMPK), a known inhibitor of mTOR, thereby promoting mTOR activity and protein synthesis. koreascience.krresearchgate.net

The table below summarizes research findings on the effects of D-Methionine on the mTOR pathway and related gene expression.

| Factor | Effect of D-Methionine Supplementation | Cell/System Studied | Key Findings |

| mTOR Pathway | Activation | Bovine Mammary Epithelial Cells | D-Met supplementation led to the phosphorylation of proteins related to the mTOR pathway, indicating its activation. researchgate.netnih.gov |

| S6K1 Gene Expression | Increased | Bovine Mammary Epithelial Cells | The gene expression for S6K1, a downstream target of the mTOR pathway, was higher in D-Met treated cells compared to control. nih.gov |

| EIF4A2 Gene Expression | Increased | Bovine Mammary Epithelial Cells | D-Met supplementation resulted in increased relative gene expression of EIF4A2, a key translation initiation factor. koreascience.krresearchgate.net |

Influence on Specific Protein Expression (e.g., Beta-Casein)

The regulatory effects of D-Methionine on gene expression and signaling pathways translate into tangible changes in the production of specific proteins. A prominent example is its influence on beta-casein, a major milk protein. Studies utilizing an immortalized bovine mammary epithelial cell line (MAC-T) have consistently shown that D-Methionine supplementation can stimulate milk protein synthesis, partly by increasing beta-casein expression. nih.govnih.gov

Other Emerging Physiological Roles

Gut Health and Microbiota Modulation

Methionine metabolism is increasingly recognized as a critical factor in maintaining gut health and modulating the composition of the gut microbiota. Dietary methionine levels can significantly alter the gut environment. Methionine restriction (MR) has been shown to improve intestinal barrier function by increasing the mRNA expression of tight junction proteins like zonula occludens (ZO)-1, claudin-3, and claudin-5. nih.gov